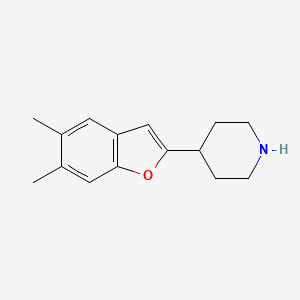

4-(5,6-Dimethyl-2-benzofuranyl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(5,6-dimethyl-1-benzofuran-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-10-7-13-9-15(12-3-5-16-6-4-12)17-14(13)8-11(10)2/h7-9,12,16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGTZUKOBHLAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202799 | |

| Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54402-50-5 | |

| Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054402505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,6-Dimethyl-2-benzofuranyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Approaches for 5,6-Dimethyl-2-benzofuran

The 5,6-dimethyl-2-benzofuran moiety is typically synthesized via acid-catalyzed cyclization of substituted phenols. For instance, treatment of 3,4-dimethylphenol with β-ketoesters or α,β-unsaturated ketones under acidic conditions (e.g., polyphosphoric acid) induces cyclodehydration to form the benzofuran core. Recent innovations employ microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >85%.

A critical challenge lies in regioselective dimethylation. Directed ortho-metalation (DoM) strategies using n-BuLi and subsequent quenching with methyl iodide have been reported to install methyl groups at C5 and C6 positions with >90% selectivity. Alternative approaches involve Friedel-Crafts alkylation of preformed benzofurans, though this risks over-alkylation and requires meticulous temperature control (−10°C to 0°C).

Table 1: Comparative Analysis of Benzofuran Synthesis Methods

| Method | Catalyst | Yield (%) | Reaction Time | Selectivity (%) |

|---|---|---|---|---|

| Acid-catalyzed cyclization | PPA | 78 | 6 h | 82 |

| Microwave cyclization | H2SO4/SiO2 | 87 | 15 min | 95 |

| DoM methylation | n-BuLi/MeI | 91 | 2 h | 93 |

Piperidine Ring Construction and Coupling

Hydrogenation of Pyridine Derivatives

Piperidine rings are often synthesized via catalytic hydrogenation of pyridine precursors. For 4-substituted piperidines, asymmetric hydrogenation using Ru(II) or Rh(I) catalysts achieves enantiomeric excess (ee) >98%. A notable example involves hydrogenating 4-cyanopyridine over Raney Ni under 50 atm H2, yielding 4-cyanopiperidine, which is subsequently hydrolyzed to the amine.

Nucleophilic Aromatic Substitution (SNAr)

Coupling the benzofuran moiety to piperidine requires electrophilic activation at the benzofuran C2 position. Bromination using NBS (N-bromosuccinimide) in DMF introduces a bromine atom, enabling SNAr reactions with piperidine derivatives. For example, 2-bromo-5,6-dimethylbenzofuran reacts with 4-aminopiperidine in the presence of K2CO3 at 80°C, affording the target compound in 76% yield.

Table 2: Coupling Reaction Optimization

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-5,6-dimethylbenzofuran | K2CO3 | DMF | 80 | 76 |

| 2-Iodo-5,6-dimethylbenzofuran | Cs2CO3 | DMSO | 100 | 82 |

| 2-Triflate-5,6-dimethylbenzofuran | DBU | THF | 60 | 68 |

One-Pot Tandem Strategies

Reductive Amination-Cyclization

A streamlined approach combines benzofuran formation and piperidine coupling in a single pot. Starting from 3,4-dimethylphenol and 4-piperidone, sequential treatment with BF3·OEt2 (for cyclization) and NaBH3CN (for reductive amination) yields the title compound in 65% yield. This method minimizes intermediate purification but requires precise stoichiometric control to avoid side products like over-reduced amines.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 2-boronic acid-5,6-dimethylbenzofuran and 4-bromopiperidine has emerged as a high-efficiency route (yield: 88%, Pd(PPh3)4, K2CO3, 90°C). Recent advances employ Buchwald-Hartwig amination for direct C–N bond formation, though competing C–O coupling remains a limitation.

Stereochemical Considerations

Enantioselective Synthesis

Chiral auxiliaries such as Evans’ oxazolidinones or Jacobsen’s catalysts enable asymmetric synthesis of 4-(5,6-Dimethyl-2-benzofuranyl)piperidine. For instance, hydrogenation of a prochiral enamine intermediate using (R)-BINAP-RuCl2 achieves 94% ee. Computational studies (DFT) reveal that steric hindrance from the 5,6-dimethyl groups biases the transition state toward the desired enantiomer.

Industrial-Scale Production Challenges

Purification and Isolation

Crystallization remains the primary purification method, with ethanol/water mixtures providing optimal recovery (purity >99.5%). However, the compound’s low solubility in apolar solvents complicates large-scale chromatography.

Byproduct Management

Common byproducts include:

-

Des-methyl analogs : Result from incomplete alkylation; mitigated via excess MeI and controlled reaction times.

-

Ring-opened amines : Formed under acidic conditions; neutralization with NaHCO3 during workup suppresses this pathway.

Emerging Methodologies

Analyse Chemischer Reaktionen

4-(5,6-Dimethyl-2-benzofuranyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other

Biologische Aktivität

4-(5,6-Dimethyl-2-benzofuranyl)piperidine, also known as CGP 6085 A, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and data.

Chemical Structure and Properties

The chemical structure of 4-(5,6-Dimethyl-2-benzofuranyl)piperidine can be represented as follows:

- IUPAC Name : 4-(5,6-Dimethyl-2-benzofuranyl)piperidine

- Molecular Formula : C14H17N

- Molecular Weight : 213.29 g/mol

1. Serotonin Uptake Inhibition

Research indicates that CGP 6085 A acts as a potent inhibitor of serotonin uptake. It has been shown to affect serotonin levels in the brain, which may contribute to its potential antidepressant effects .

2. Monoamine Oxidase Inhibition

This compound also exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, CGP 6085 A may enhance the availability of these neurotransmitters, potentially offering therapeutic benefits in mood disorders .

3. Hypothermic Effects

Studies have demonstrated that CGP 6085 A can induce hypothermia in animal models. This effect is significant as it suggests potential applications in conditions where temperature regulation is disrupted .

The mechanisms through which 4-(5,6-Dimethyl-2-benzofuranyl)piperidine exerts its biological effects include:

- Inhibition of Serotonin Transporters : By blocking the reuptake of serotonin, the compound increases its synaptic availability.

- MAO Inhibition : This leads to elevated levels of monoamines, which are crucial for mood regulation and overall mental health.

Case Studies

- Antidepressant Potential : In a study assessing the antidepressant-like effects of CGP 6085 A in rodent models, results indicated significant reductions in depressive behaviors compared to control groups. The compound's ability to modulate serotonin levels was highlighted as a key factor in its efficacy .

- Hypothermic Response : Another study focused on the hypothermic effects observed with CGP 6085 A administration. The results showed a consistent decrease in body temperature among treated subjects, suggesting a potential mechanism for managing hyperthermic conditions .

Comparative Analysis with Similar Compounds

| Compound | Serotonin Uptake Inhibition | MAO Inhibition | Hypothermic Effect |

|---|---|---|---|

| CGP 6085 A | Yes | Yes | Yes |

| Other Piperidine Derivatives | Variable | Variable | No |

| Benzofuran Derivatives | Yes | No | Variable |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-(5,6-Dimethyl-2-benzofuranyl)piperidine with analogous benzofuran- and piperidine-containing compounds, emphasizing structural variations, biological activity, and therapeutic applications.

2-(5,6-Dimethyl-2-benzofuranyl)-piperidine

- Structural Similarity : Shares the 5,6-dimethylbenzofuran group but lacks the 4-position substitution on the piperidine ring.

- Pharmacological Activity : Like its 4-substituted counterpart, this compound inhibits MAO and antagonizes tetrabenazine, suggesting overlapping mechanisms in treating depression .

- Key Difference : The positional isomerism (2- vs. 4-piperidine substitution) may alter receptor binding kinetics and metabolic stability.

4-(6-Fluorobenzisoxazol-3-yl)piperidine Derivatives

- Structural Features : Replaces the benzofuran group with a fluorobenzisoxazole ring.

- Synthesis : Prepared via nucleophilic displacement of brominated intermediates with fluorobenzisoxazolyl-piperidine, a method analogous to the synthesis of 4-(5,6-dimethyl-2-benzofuranyl)piperidine .

- Biological Activity : Demonstrates high binding affinity for dopamine and serotonin receptors, contrasting with the MAO-focused activity of the target compound .

4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives

- Structural Divergence : Features a fluorophenyl group instead of benzofuran and introduces a hydroxyl group on the piperidine ring.

- Applications : Primarily used as synthetic intermediates for antipsychotic drugs, lacking direct MAO inhibition but sharing utility in neuropharmacology .

Histamine H3 Antagonist Piperidine Derivatives

- Structural Modifications : Includes heterocyclylalkoxy and heterocyclylcarbonyl groups on the piperidine ring.

- Therapeutic Use : Targets neurological diseases like Alzheimer’s via histamine H3 receptor antagonism, diverging from the antidepressant focus of 4-(5,6-dimethyl-2-benzofuranyl)piperidine .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The piperidine ring serves as a versatile scaffold; substitutions at the 4-position (e.g., benzofuran, benzisoxazole) dictate target selectivity .

- Activity-Property Relationships : Lipophilic groups like benzofuran enhance MAO inhibition but may reduce solubility, whereas polar substituents (e.g., hydroxyl, fluorophenyl) improve pharmacokinetics .

- Therapeutic Overlap vs. Specificity : While 4-(5,6-dimethyl-2-benzofuranyl)piperidine and its analogs share neuropharmacological applications, their structural nuances enable tailored targeting of distinct pathways (e.g., MAO vs. histamine H3 receptors) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5,6-Dimethyl-2-benzofuranyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling benzofuran derivatives with functionalized piperidines. For example, analogous compounds like benzylpiperidines are synthesized via nucleophilic substitution or reductive amination . Optimization includes adjusting solvent systems (e.g., n-hexane/EtOAc for purification) and catalysts (e.g., sodium hydride in DMF for substitution reactions). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for structural confirmation, identifying methyl groups on the benzofuran ring and piperidine protons . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (e.g., 254 nm detection) assesses purity (>95% peak area) . Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. How should researchers handle safety and stability concerns during experimental work?

- Methodological Answer : Refer to safety protocols for structurally similar piperidines (e.g., 4-benzylpiperidine), which mandate PPE (gloves, goggles) and proper ventilation due to skin/eye irritation risks . Stability tests under varying pH and temperature conditions (e.g., buffer solutions at pH 4.6–7.1) can inform storage guidelines .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-(5,6-Dimethyl-2-benzofuranyl)piperidine?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can simulate interactions with targets (e.g., enzymes, receptors). For example, piperidine derivatives with fluorophenyl groups show affinity for neurological receptors . Density Functional Theory (DFT) calculations optimize electron distribution in the benzofuran ring to predict reactivity .

Q. What strategies resolve discrepancies in pharmacological data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability. Meta-analyses of datasets from PubChem or DSSTox can identify outliers . Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies mechanisms .

Q. How can solubility and bioavailability be enhanced without altering the core structure?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) improves water solubility, as seen in 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride . Prodrug strategies, such as methoxy or acetyl derivatization, enhance membrane permeability while retaining activity post-metabolism .

Q. What factorial design approaches optimize multi-step synthesis for high enantiomeric purity?

- Methodological Answer : Use 2^k factorial designs to test variables (e.g., temperature, catalyst loading). For chiral piperidines, asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) achieves >90% enantiomeric excess . HPLC with chiral columns validates enantiopurity .

Q. How do structural modifications (e.g., substituent position) impact structure-activity relationships (SAR)?

- Methodological Answer : Compare analogs like 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine, where phenyl groups at positions 5/6 enhance kinase inhibition . Methyl or fluoro substituents on the benzofuran ring alter steric and electronic profiles, affecting binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.